Naphthalen-2-ylmethanamine hydrochloride

Description

The exact mass of the compound Naphthalen-2-ylmethanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Naphthalen-2-ylmethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalen-2-ylmethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

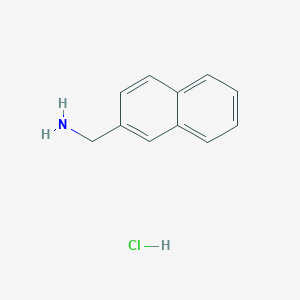

Structure

3D Structure of Parent

Properties

IUPAC Name |

naphthalen-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N.ClH/c12-8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7H,8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWUJWGKBBBOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625848 | |

| Record name | 1-(Naphthalen-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2241-98-7 | |

| Record name | 1-(Naphthalen-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (naphthalen-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Naphthalen-2-ylmethanamine Hydrochloride for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalen-2-ylmethanamine hydrochloride is a primary amine hydrochloride salt featuring a naphthalene scaffold. This bicyclic aromatic hydrocarbon is a prevalent structural motif in numerous FDA-approved drugs, underscoring the significance of its derivatives in medicinal chemistry.[1] The title compound serves as a valuable building block in organic synthesis, providing a versatile platform for the development of novel therapeutic agents and functional materials. Its utility stems from the reactive primary amine group and the lipophilic naphthalene core, which can be strategically modified to modulate pharmacological activity and physicochemical properties. This guide offers a comprehensive overview of the chemical properties, synthesis, analytical characterization, and safe handling of Naphthalen-2-ylmethanamine hydrochloride, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

Naphthalen-2-ylmethanamine hydrochloride is a white to reddish solid.[2] As the hydrochloride salt, it exhibits increased water solubility and thermal stability compared to its free base form, making it more suitable for pharmaceutical applications and laboratory handling.[3]

| Property | Value | Source(s) |

| CAS Number | 2241-98-7 | [4] |

| Molecular Formula | C₁₁H₁₂ClN | [4] |

| Molecular Weight | 193.67 g/mol | [4] |

| IUPAC Name | naphthalen-2-ylmethanamine;hydrochloride | [4] |

| Melting Point | 268-270 °C | [5] |

| Boiling Point | 333.2 °C at 760 mmHg | [4] |

| Flash Point | 155.3 °C | [4] |

| Appearance | White to reddish solid/flakes | [2] |

Synonyms: 2-Naphthalenemethylamine hydrochloride, Naphthalene-2-methanamine hydrochloride, 2-(Aminomethyl)naphthalene hydrochloride.[5]

Synthesis and Purification

The most direct and common synthetic route to Naphthalen-2-ylmethanamine is the reductive amination of 2-naphthaldehyde. This versatile reaction involves the formation of an imine intermediate from the aldehyde and an amine source, followed by its reduction to the corresponding amine.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methods for the reductive amination of aldehydes.

Materials:

-

2-Naphthaldehyde

-

Ammonia (aqueous solution, e.g., 28-30%)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (ethanolic or aqueous)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-naphthaldehyde in methanol. Cool the solution in an ice bath.

-

Slowly add an excess of aqueous ammonia to the cooled solution with vigorous stirring. Allow the reaction to stir for 1-2 hours at room temperature to facilitate imine formation.

-

Reduction: Cool the reaction mixture again in an ice bath. In small portions, carefully add sodium borohydride (NaBH₄) to the stirring solution. The addition is exothermic, so maintain the temperature below 20°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extract the aqueous layer with diethyl ether or another suitable organic solvent (3x).

-

Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Naphthalen-2-ylmethanamine free base.

Purification and Salt Formation

The crude free base can be purified by column chromatography on silica gel. However, for many applications, purification via salt formation is sufficient.

-

Dissolve the crude Naphthalen-2-ylmethanamine free base in a minimal amount of a suitable solvent such as isopropanol or diethyl ether.

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl in isopropanol or aqueous HCl) dropwise with stirring until the solution is acidic.

-

The hydrochloride salt will precipitate out of the solution. If precipitation is slow, cooling the mixture in an ice bath can be beneficial.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of cold diethyl ether to remove any non-polar impurities.

-

Dry the purified Naphthalen-2-ylmethanamine hydrochloride under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Sources

An In-Depth Technical Guide to Naphthalen-2-ylmethanamine Hydrochloride for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalen-2-ylmethanamine hydrochloride, a key organic compound, holds significant value as a versatile building block in medicinal chemistry and drug discovery. Its rigid bicyclic aromatic naphthalene core, coupled with a reactive primary aminomethyl group, provides a unique scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide offers a comprehensive overview of Naphthalen-2-ylmethanamine hydrochloride, including its chemical identity, a detailed synthesis protocol rooted in established chemical principles, rigorous purification and characterization methodologies, and an exploration of its applications in the development of novel therapeutics. The underlying scientific principles and causality behind experimental choices are elucidated to provide field-proven insights for researchers.

Chemical Identity and Physicochemical Properties

Naphthalen-2-ylmethanamine hydrochloride is the hydrochloride salt of the primary amine naphthalen-2-ylmethanamine. The presence of the naphthalene moiety imparts significant hydrophobicity, while the hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in various synthetic and biological applications.

Table 1: Physicochemical Properties of Naphthalen-2-ylmethanamine Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 2241-98-7 | [1][2] |

| Molecular Formula | C₁₁H₁₂ClN | [1] |

| Molecular Weight | 193.67 g/mol | [1][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 268-270 °C | [3][4] |

| Boiling Point | 333.2 °C at 760 mmHg (of free base) | [1] |

| IUPAC Name | naphthalen-2-ylmethanamine;hydrochloride | [5] |

| Synonyms | 2-(Aminomethyl)naphthalene hydrochloride | [5] |

Synthesis Protocol: Reductive Amination of 2-Naphthaldehyde

The synthesis of Naphthalen-2-ylmethanamine hydrochloride is efficiently achieved through the reductive amination of 2-naphthaldehyde. This widely utilized one-pot reaction involves the formation of an intermediate imine from the aldehyde and an amine source, followed by its immediate reduction to the corresponding amine.

Causality of Experimental Choices:

-

Choice of Amine Source: Ammonia (in the form of ammonium chloride) is used as the nitrogen source to form the primary amine.

-

Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent, ideal for reductive aminations. It readily reduces the protonated imine intermediate but is less reactive towards the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.

-

Reaction Conditions: The reaction is typically carried out in a protic solvent like methanol to facilitate the formation of the iminium ion and the subsequent reduction. The slightly acidic conditions generated by the ammonium chloride help to catalyze the imine formation.

Experimental Workflow Diagram:

Caption: Synthesis and Purification Workflow.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-naphthaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in anhydrous methanol.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

-

Reduction: To the stirring solution, add sodium cyanoborohydride (1.2 eq) portion-wise over 15 minutes. The addition should be controlled to manage any potential effervescence.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction of Free Base: Basify the aqueous residue with a 2M sodium hydroxide solution to a pH of >10. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude naphthalen-2-ylmethanamine free base.

Purification and Hydrochloride Salt Formation

Purification of the crude free base is crucial to remove any unreacted starting materials and byproducts. The final step involves the conversion of the purified free base to its hydrochloride salt, which is often a stable, crystalline solid that is easier to handle and store.

Purification Protocol:

-

Column Chromatography (Optional but Recommended): The crude free base can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amine.

-

Acid-Base Extraction: An alternative purification method involves dissolving the crude product in a non-polar organic solvent (e.g., diethyl ether) and extracting with an acidic aqueous solution (e.g., 1M HCl). The aqueous layer containing the protonated amine can then be washed with the organic solvent to remove non-basic impurities. The aqueous layer is then basified, and the free amine is re-extracted into an organic solvent.

Hydrochloride Salt Formation:

-

Dissolution: Dissolve the purified naphthalen-2-ylmethanamine free base in a minimal amount of anhydrous diethyl ether or another suitable non-polar solvent.

-

Precipitation: To the stirring solution, add a solution of hydrochloric acid in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous ether) dropwise.

-

Isolation: The Naphthalen-2-ylmethanamine hydrochloride will precipitate out of the solution as a white solid.

-

Filtration and Drying: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the pure hydrochloride salt.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized Naphthalen-2-ylmethanamine hydrochloride.

Table 2: Analytical Methods for Characterization

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the naphthalene ring protons (aromatic region, ~7.4-7.9 ppm), the benzylic protons (-CH₂-, singlet, ~4.0-4.2 ppm), and the amine protons (-NH₃⁺, broad singlet, variable chemical shift). |

| ¹³C NMR | The spectrum will display signals corresponding to the carbon atoms of the naphthalene ring and the benzylic carbon. |

| HPLC | A single major peak should be observed, indicating the purity of the compound. The retention time will be specific to the compound under the given chromatographic conditions. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the free base (C₁₁H₁₁N). |

| FT-IR | Characteristic absorption bands for N-H stretching (in the hydrochloride salt), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring) will be present. |

Analytical Workflow Diagram:

Caption: Analytical Characterization Workflow.

Applications in Drug Discovery and Medicinal Chemistry

The naphthalene scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[5] The versatility of Naphthalen-2-ylmethanamine hydrochloride as a building block stems from the ability to modify both the naphthalene ring and the primary amine.

Structure-Activity Relationship (SAR) Insights:

-

Naphthalene Ring: The extended aromatic system of the naphthalene ring can engage in π-π stacking and hydrophobic interactions with biological targets. Substituents on the naphthalene ring can modulate lipophilicity, electronic properties, and steric hindrance, thereby influencing binding affinity and selectivity.

-

Aminomethyl Group: The primary amine is a key functional group that can be readily derivatized to form amides, sulfonamides, and secondary or tertiary amines. These modifications can introduce new hydrogen bonding interactions, alter the basicity of the molecule, and explore different binding pockets within a target protein.

Signaling Pathway Interaction Diagram (Hypothetical):

Caption: Hypothetical Drug-Target Interaction.

The naphthalene moiety has been incorporated into drugs with a wide range of therapeutic applications, including antifungal agents (e.g., Terbinafine), non-steroidal anti-inflammatory drugs (NSAIDs) (e.g., Naproxen), and antidepressants (e.g., Duloxetine).[5] Naphthalen-2-ylmethanamine hydrochloride serves as a valuable starting material for the synthesis of novel analogs of these and other important therapeutic agents.

Safety and Handling

As with all chemicals, Naphthalen-2-ylmethanamine hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Naphthalen-2-ylmethanamine hydrochloride is a compound of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the vast potential for chemical modification, makes it an invaluable tool in the design and development of new chemical entities with therapeutic potential. This guide provides a solid foundation for its synthesis, purification, characterization, and application, empowering researchers to leverage its unique properties in their scientific endeavors.

References

-

Alfa Chemistry. CAS 2241-98-7 2-Naphthalenemethylamine hcl.

-

BLD Pharm. 2241-98-7|Naphthalen-2-ylmethanamine hydrochloride.

-

BOC Sciences. 2-(Aminomethyl)naphthalene Hydrochloride - CAS 2241-98-7.

-

Pharmaffiliates. N-Methyl-1-(naphthalen-2-yl)-N-(naphthalen-2-ylmethyl)methanamine.

-

Fisher Scientific. Safety Data Sheet. (2022-05-17).

-

Sigma-Aldrich. SAFETY DATA SHEET. (2025-04-30).

-

Fisher Scientific. Safety Data Sheet. (2015-03-19).

-

Parchem. (R)-1-(Naphthalen-2-yl)ethanamine hydrochloride (Cas 41464-95-3).

-

Smolecule. Buy Naphthalen-1-yl(phenyl)methanamine hydrochloride | 5267-53-8.

-

Santa Cruz Biotechnology. Naphthalene.

-

ChemicalBook. 2-(2-Methyl-2-aminopropyl)naphthalene hydrochloride | 351490-95-4.

-

PubChem. 1-(2-Naphthyl)methanamine.

-

PubChem. N-Methyl-N-naphthylmethylamine hydrochloride.

-

BLDpharm. 76532-33-7|N-Methyl-1-(naphthalen-2-yl)methanamine.

-

Chongqing Chemdad Co., Ltd. 2-NAPHTHALENEMETHYLAMINE HYDROCHLORIDE.

-

ChemicalBook. 2-NAPHTHALENEMETHYLAMINE HYDROCHLORIDE | 2241-98-7.

-

Sigma-Aldrich. N-Methyl-1-(naphthalen-2-yl)methanamine.

-

Ambeed.com. 2241-98-7 | Naphthalen-2-ylmethanamine hydrochloride | Inorganic Salts.

-

ChemicalBook. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4.

-

Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 252-276.

-

Wikipedia. 2-Naphthylamine.

-

Anjaneyulu, Y., et al. (2006). Determination of Naphthalene Content by Gas Chromatography. Asian Journal of Chemistry, 18(4), 2737-2741.

Sources

- 1. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]

- 2. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

Naphthalen-2-ylmethanamine hydrochloride molecular weight

An In-Depth Technical Guide to Naphthalen-2-ylmethanamine Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The naphthalene scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including agents for infectious diseases, cancer, and neurological disorders.[1] Its rigid, lipophilic nature provides an excellent platform for orienting functional groups to interact with biological targets. Naphthalen-2-ylmethanamine hydrochloride (CAS: 2241-98-7) is a primary amine building block that serves as a critical entry point for introducing this valuable pharmacophore into more complex molecules. The primary amine functional group offers a versatile handle for a wide array of chemical transformations, making this compound a cornerstone intermediate in synthetic and medicinal chemistry programs.

This guide provides a comprehensive technical overview of Naphthalen-2-ylmethanamine hydrochloride, moving beyond simple specifications to detail its synthesis, rigorous analytical characterization, and strategic applications in drug discovery. The protocols and insights are presented from the perspective of a senior application scientist, emphasizing the causal relationships behind experimental choices to ensure reproducibility and success.

Physicochemical Properties and Structural Elucidation

The hydrochloride salt form of Naphthalen-2-ylmethanamine enhances its stability, crystallinity, and aqueous solubility compared to the free base, making it more amenable to storage and handling in a laboratory setting. Its core physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 193.67 g/mol | [2] |

| Molecular Formula | C₁₁H₁₂ClN | [2] |

| CAS Number | 2241-98-7 | [2] |

| Melting Point | 268-270 °C | [2] |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)CN.Cl | [3] |

| Appearance | White to off-white crystalline solid | Inferred from typical amine HCl salts |

Structural Representation:

Caption: 2D structure of Naphthalen-2-ylmethanamine hydrochloride.

Synthesis and Manufacturing Workflows

The synthesis of Naphthalen-2-ylmethanamine hydrochloride is typically achieved via two robust and scalable routes, starting from either 2-methylnaphthalene or 2-naphthaldehyde. The choice of route often depends on the cost and availability of the starting materials.

Route 1: From 2-Methylnaphthalene via Halogenation-Amination

This is a common industrial method that proceeds in two discrete steps: free-radical halogenation of the benzylic methyl group, followed by nucleophilic substitution with an ammonia equivalent.

Caption: Synthetic workflow from 2-methylnaphthalene.

Route 2: From 2-Naphthaldehyde via Reductive Amination

Reductive amination is a highly efficient one-pot method for forming amines from carbonyl compounds.[4][5] This route is often preferred in laboratory settings due to its high yields and milder conditions.

Detailed Experimental Protocol (Route 2)

This protocol describes a self-validating system for the synthesis and isolation of the target compound.

Step 1: Imine Formation and In Situ Reduction

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-naphthaldehyde (10.0 g, 64.0 mmol).

-

Solvent: Add methanol (100 mL) and stir until the aldehyde is fully dissolved.

-

Amine Source: To the solution, add ammonium acetate (24.7 g, 320 mmol, 5.0 equiv). Expertise & Experience: Ammonium acetate serves as both the ammonia source and a buffer, maintaining a slightly acidic pH (around 6-7) which is optimal for imine formation without causing significant side reactions.

-

Stirring: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine. The reaction can be monitored by TLC (Thin Layer Chromatography).

-

Reduction: Cool the flask in an ice bath to 0-5 °C. Add sodium borohydride (NaBH₄) (3.63 g, 96.0 mmol, 1.5 equiv) portion-wise over 30 minutes. Causality: Portion-wise addition is critical to control the exothermic reaction and prevent the uncontrolled evolution of hydrogen gas. NaBH₄ is a mild reducing agent selective for the imine over any unreacted aldehyde, ensuring a clean reaction.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours or until TLC analysis indicates the complete consumption of the imine intermediate.

Step 2: Workup and Isolation

-

Quenching: Carefully quench the reaction by the slow addition of 1 M aqueous HCl (50 mL) at 0 °C to neutralize excess NaBH₄ and hydrolyze borate esters.

-

Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: To the remaining aqueous residue, add 2 M aqueous NaOH until the pH is >10. This deprotonates the amine hydrochloride to the free base. Extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Drying & Filtering: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Naphthalen-2-ylmethanamine free base as an oil.

Step 3: Hydrochloride Salt Formation and Purification

-

Dissolution: Dissolve the crude free base in isopropanol (IPA) (50 mL).

-

Precipitation: To this solution, slowly add a 2 M solution of HCl in diethyl ether until no further precipitation is observed. Trustworthiness: Formation of the hydrochloride salt is an excellent purification technique. The ionic salt is highly crystalline and typically insoluble in non-polar to moderately polar organic solvents, causing it to precipitate out, leaving many organic impurities behind in the solution.

-

Crystallization: Stir the resulting slurry at 0 °C for 1 hour to maximize crystal formation.

-

Final Product: Collect the white crystalline solid by vacuum filtration, wash the filter cake with cold diethyl ether (2 x 20 mL), and dry in a vacuum oven at 40 °C to a constant weight. The expected yield is typically >85%.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized material. A standard QC workflow ensures that the material meets the required specifications for use in further research and development.

Caption: Quality control workflow for batch release.

Spectroscopic and Chromatographic Profile

-

¹H NMR Spectroscopy: The proton NMR spectrum provides an unambiguous confirmation of the molecule's structure. Key expected signals in a solvent like DMSO-d₆ are:

-

A broad singlet around 8.5-9.0 ppm corresponding to the three protons of the ammonium group (-NH₃⁺).

-

A singlet around 4.2-4.3 ppm integrating to two protons, characteristic of the benzylic methylene group (-CH₂-).

-

A complex multiplet pattern between 7.5 and 8.1 ppm integrating to the seven aromatic protons of the naphthalene ring system.[6]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode will show a prominent peak for the free base cation [M+H]⁺ at m/z 158.1, corresponding to the molecular formula C₁₁H₁₄N⁺.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the standard method for assessing purity.[7][8][9]

Detailed Protocol: HPLC Purity Analysis

-

System: HPLC with a UV detector (e.g., PDA or DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile. Causality: TFA acts as an ion-pairing agent, improving peak shape for the basic amine analyte and ensuring consistent protonation.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-20 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm and 254 nm. Expertise & Experience: The naphthalene ring has strong absorbance at these wavelengths, providing high sensitivity.

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

-

Acceptance Criteria: Purity should be ≥98.0% (by area normalization), with no single impurity >0.5%.

Applications in Research and Drug Development

Naphthalen-2-ylmethanamine hydrochloride is not an active pharmaceutical ingredient itself but rather a high-value starting material. Its utility stems from the combination of the reactive primary amine and the biologically relevant naphthalene core.

Caption: Role as a versatile intermediate in drug discovery.

-

Scaffold for Bioactive Molecules: The naphthalene ring is a known pharmacophore that can engage in hydrophobic and π-stacking interactions within protein binding pockets. By using Naphthalen-2-ylmethanamine as a starting point, chemists can rapidly synthesize libraries of compounds for screening. For instance, reductive amination products that combine naphthalene and indole moieties have been successfully synthesized and shown to bind to melanocortin receptors, which are targets for metabolic and inflammatory diseases.[10]

-

Intermediate for Approved Drugs: While many marketed drugs like Terbinafine and Naftifine use the naphthalen-1-ylmethanamine isomer, the synthetic principles are identical.[11] The 2-substituted isomer provides a different vector for substitution, allowing medicinal chemists to explore alternative binding modes and optimize pharmacokinetic properties. The naphthalene core is found in a wide array of therapeutics, including Propranolol (antihypertensive), Naproxen (anti-inflammatory), and Bedaquiline (antitubercular), highlighting the scaffold's versatility.[1]

-

Probe Synthesis: The primary amine allows for straightforward conjugation to fluorescent tags, biotin, or other reporter molecules, enabling the creation of chemical probes to study biological systems.

Safety, Handling, and Storage

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood. The compound is an amine salt and may be irritating to the eyes, skin, and respiratory tract.

-

Handling: Avoid creating dust. As with all fine chemicals, prevent contact and inhalation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. The hydrochloride salt is generally stable under these conditions for extended periods.

Conclusion

Naphthalen-2-ylmethanamine hydrochloride is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical and chemical research. Its well-defined physicochemical properties, coupled with robust and scalable synthetic routes, make it a reliable and versatile building block. A thorough understanding of its synthesis, analytical characterization, and chemical reactivity empowers researchers to leverage the potent properties of the naphthalene scaffold in the design and creation of novel molecules with therapeutic potential.

References

-

Supporting Information for Nickel-catalysed highly regioselective synthesis of β-acyl naphthalenes under reductive conditions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Gholap, A. R., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N-Methyl-1-(naphthalen-2-yl)-N-(naphthalen-2-ylmethyl)methanamine. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)naphthalene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Naphthalene, 1-chloromethyl-. Retrieved from [Link]

- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.

-

Chemsrc. (n.d.). 2-(Chloromethyl)naphthalene | CAS#:2506-41-4. Retrieved from [Link]

- Google Patents. (n.d.). WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.

-

Gotor-Fernández, V., et al. (2017). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Catalysis Science & Technology, 7(1), 24-30. Retrieved from [Link]

-

Larock, R. C., & Yue, D. (2001). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry, 66(23), 7652–7657. Retrieved from [Link]

-

Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 276-302. Retrieved from [Link]

- Google Patents. (n.d.). CN101704758A - Method for preparing 2-naphthylamine.

-

Mielke, K. M., et al. (2023). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. MethodsX, 11, 102244. Retrieved from [Link]

-

Grieco, P., et al. (2002). Reductive amination products containing naphthalene and indole moieties bind to melanocortin receptors. Bioorganic & Medicinal Chemistry Letters, 12(7), 1035-1038. Retrieved from [Link]

-

Mielke, K. M., et al. (2023). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. PubMed. Retrieved from [Link]

-

Valverde, J., et al. (2013). Design and Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide. ResearchGate. Retrieved from [Link]

-

Shamar, J. M. (2014). separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. Iraqi Journal of Science, 55(2B), 856-865. Retrieved from [Link]

-

Doğan, F., et al. (2015). 1 H-NMR spectra of AN (a) and OAN (b). ResearchGate. Retrieved from [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2241-98-7|Naphthalen-2-ylmethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 3. Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. Reductive amination products containing naphthalene and indole moieties bind to melanocortin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]

Probing the Enigmatic Mechanism of Action of Naphthalen-2-ylmethanamine Hydrochloride: A Technical Guide for Researchers

Abstract

Naphthalen-2-ylmethanamine hydrochloride is a molecule of significant interest within the drug discovery and development landscape. Its structural motif, the naphthalene core, is a well-established pharmacophore present in a multitude of approved therapeutic agents. However, the precise mechanism of action for this specific hydrochloride salt remains an area of active investigation. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the potential molecular pathways and cellular targets of naphthalen-2-ylmethanamine hydrochloride. By synthesizing data from structurally related compounds and outlining robust experimental protocols, this document aims to serve as a foundational resource for elucidating its pharmacological profile and unlocking its therapeutic potential.

Introduction: The Naphthalene Scaffold - A Privileged Structure in Medicinal Chemistry

The naphthalene bicyclic aromatic hydrocarbon system is a cornerstone in medicinal chemistry, renowned for its versatility and ability to interact with a diverse array of biological targets.[1][2] Its rigid, planar structure and lipophilic nature allow for effective binding to hydrophobic pockets within proteins, while also serving as a scaffold for the presentation of various functional groups. This has led to the development of numerous successful drugs across a wide spectrum of therapeutic areas, including:

-

Antifungal agents: Terbinafine and Naftifine inhibit squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1]

-

Antibiotics: Nafcillin is a narrow-spectrum beta-lactam antibiotic.[1]

-

Stimulants: Naphyrone acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1]

The subject of this guide, naphthalen-2-ylmethanamine hydrochloride, features this privileged core functionalized with a methanamine group. This primary amine provides a critical point for hydrogen bonding and salt formation, significantly influencing its pharmacokinetic and pharmacodynamic properties. While direct, conclusive studies on the mechanism of action of naphthalen-2-ylmethanamine hydrochloride are not extensively published, the rich pharmacology of its analogs provides a fertile ground for hypothesis-driven investigation.

The Pharmacological Landscape: Potential Mechanisms of Action

Based on the known biological activities of structurally similar naphthalene derivatives, we can postulate several potential mechanisms of action for naphthalen-2-ylmethanamine hydrochloride. These hypotheses provide a rational starting point for experimental validation.

Hypothesis 1: Modulation of Neurotransmitter Receptors and Transporters

Several naphthalen-methanamine derivatives have been investigated for their effects on the central nervous system. For instance, a structurally related compound, Naphthalen-1-yl(phenyl)methanamine hydrochloride, has been suggested to interact with serotonin and dopamine receptors.[3] This is a plausible avenue of investigation for the 2-yl isomer as well.

Potential Targets:

-

Serotonin (5-HT) receptors

-

Dopamine (D) receptors

-

Norepinephrine Transporter (NET)

-

Dopamine Transporter (DAT)

-

Serotonin Transporter (SERT)

Causality Behind Experimental Choices: The primary amine in naphthalen-2-ylmethanamine is a common feature in many monoamine neurotransmitter ligands. Its protonated state at physiological pH can mimic the endogenous monoamines, allowing for interaction with their respective receptors and transporters.

A foundational step in testing this hypothesis is to perform competitive radioligand binding assays and neurotransmitter uptake assays.

Step-by-Step Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture cell lines stably expressing the human recombinant receptor or transporter of interest (e.g., HEK293 cells expressing 5-HT2A, DAT).

-

Harvest cells and prepare crude membrane fractions by homogenization and centrifugation. Protein concentration should be determined using a standard method like the Bradford assay.

-

-

Radioligand Binding Assay:

-

In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [³H]-Ketanserin for 5-HT2A) and increasing concentrations of naphthalen-2-ylmethanamine hydrochloride.

-

Incubate at room temperature for a defined period to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the Ki (inhibitory constant) by non-linear regression analysis of the competition binding curves.

-

-

Transporter Uptake Assay:

-

Plate the transporter-expressing cells in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of naphthalen-2-ylmethanamine hydrochloride.

-

Add a radiolabeled neurotransmitter (e.g., [³H]-Dopamine for DAT).

-

Incubate for a short period at 37°C to allow for uptake.

-

Wash the cells rapidly with ice-cold buffer to remove extracellular radiolabel.

-

Lyse the cells and measure the intracellular radioactivity.

-

Calculate the IC50 (half-maximal inhibitory concentration) for the inhibition of neurotransmitter uptake.

-

Self-Validating System: Each assay should include a known inhibitor of the respective target as a positive control to validate the experimental setup. Non-transfected cells should be used as a negative control to ensure specific binding/uptake.

Data Presentation: Receptor and Transporter Affinity Profile

| Target | Radioligand | Ki (nM) of Naphthalen-2-ylmethanamine HCl | Positive Control | Ki (nM) of Positive Control |

| 5-HT2A Receptor | [³H]-Ketanserin | TBD | Mianserin | Value |

| Dopamine D2 Receptor | [³H]-Spiperone | TBD | Haloperidol | Value |

| Dopamine Transporter | [³H]-WIN 35,428 | TBD | Cocaine | Value |

| Serotonin Transporter | [³H]-Citalopram | TBD | Fluoxetine | Value |

TBD: To Be Determined

Hypothesis 2: Anticancer Activity via Tubulin Polymerization Inhibition and Apoptosis Induction

The naphthalene scaffold is present in compounds that exhibit potent anticancer activity. A notable mechanism for such compounds is the disruption of microtubule dynamics, which are crucial for cell division.

Potential Cellular Effects:

-

Inhibition of tubulin polymerization

-

Cell cycle arrest at the G2/M phase

-

Induction of apoptosis

Naphthalene and enamide derivatives have been shown to be inhibitors of intracellular tubulin assembly, leading to cytotoxic effects against cancer cell lines.

A multi-pronged approach is necessary to investigate the potential anticancer properties of naphthalen-2-ylmethanamine hydrochloride.

Diagram of Experimental Workflow:

Caption: Metabolic activation of naphthalene to reactive intermediates.

This bioactivation pathway has significant implications for both the therapeutic efficacy and the potential toxicity of naphthalen-2-ylmethanamine hydrochloride. The formation of protein adducts could lead to a novel mechanism of action, but it also raises safety concerns.

Step-by-Step Methodology:

-

Microsomal Stability Assay:

-

Incubate naphthalen-2-ylmethanamine hydrochloride with liver microsomes (human, rat) and NADPH.

-

At various time points, quench the reaction and analyze the remaining amount of the parent compound by LC-MS/MS to determine its metabolic stability.

-

-

Metabolite Identification:

-

Perform a similar incubation and analyze the samples by high-resolution mass spectrometry to identify the structures of the major metabolites.

-

-

Covalent Binding Assay:

-

Incubate radiolabeled ([¹⁴C] or [³H]) naphthalen-2-ylmethanamine hydrochloride with liver microsomes.

-

Precipitate the proteins and wash extensively to remove unbound radioactivity.

-

Quantify the amount of radioactivity covalently bound to the microsomal proteins.

-

Conclusion and Future Directions

The mechanism of action of naphthalen-2-ylmethanamine hydrochloride remains to be definitively elucidated. However, based on the extensive pharmacology of the naphthalene scaffold, several compelling hypotheses can be formulated. The experimental frameworks provided in this guide offer a rational and systematic approach to investigating its potential as a modulator of CNS targets, an anticancer agent, or an antimicrobial compound.

Future research should focus on a tiered screening approach, beginning with broad pharmacological profiling to identify the most promising therapeutic area. Subsequent efforts should then be directed towards target deconvolution and a deeper understanding of the molecular and cellular pathways involved. Furthermore, a thorough investigation of its metabolic profile and potential for bioactivation is essential to ensure a favorable safety profile for any future clinical development. The exploration of this enigmatic molecule holds the promise of uncovering novel therapeutic agents for a range of human diseases.

References

- Nagy, M., et al. (2020). Synthesis and antifungal activity of novel amino-isocyanonaphthalene compounds. Journal of Fungi, 6(4), 235.

- Iman, M., et al. (2018). Synthesis, in silico and in vitro evaluation of naphthalen-2-yl 3,5-dinitrobenzoate as a potential acetylcholinesterase inhibitor. Bioorganic Chemistry, 77, 246-254.

- Kumar, A., et al. (2006). Novel substituted naphthalen-1-yl-methanone derivatives as anti-hyperglycemic agents. Bioorganic & Medicinal Chemistry Letters, 16(9), 2516-2519.

- Desai, N. C., et al. (2012). Naphthalene: A multidimensional scaffold in medicinal chemistry with promising antimicrobial potential. International Journal of Pharmaceutical Sciences and Research, 3(8), 2465-2475.

-

Frontiers. (2021). Toxicity Evaluation of the Naphthalen-2-yl 3,5-Dinitrobenzoate: A Drug Candidate for Alzheimer Disease. Retrieved from [Link]

-

MDPI. (2021). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]

-

Scientific Reports. (2023). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Naphthyl)methanamine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N-Methyl-1-(naphthalen-2-yl)-N-(naphthalen-2-ylmethyl)methanamine. Retrieved from [Link]

-

ResearchGate. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link]

-

Scientific Reports. (2023). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Retrieved from [Link]

-

PubMed. (2010). Formation of covalently bound protein adducts from the cytotoxicant naphthalene in nasal epithelium: species comparisons. Retrieved from [Link]

-

PubMed. (1994). Covalent interactions of reactive naphthalene metabolites with proteins. Retrieved from [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2012). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. Retrieved from [Link]

-

PubMed. (2012). Analysis of naphthalene adduct binding sites in model proteins by tandem mass spectrometry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of Naphthalen-2-ylmethanamine Hydrochloride

A Senior Application Scientist's Perspective on a Promising Chemical Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthalene scaffold is a versatile platform in medicinal chemistry, with numerous derivatives approved as therapeutics.[1] Naphthalen-2-ylmethanamine hydrochloride, as a member of this class, presents a compelling subject for biological investigation. This guide provides a comprehensive overview of the probable biological activities of naphthalen-2-ylmethanamine hydrochloride, with a primary focus on its potential as a monoamine oxidase (MAO) inhibitor. Drawing upon data from structurally related compounds and established principles of medicinal chemistry, we delineate a strategic approach to characterizing its biological profile. This document offers detailed, field-proven protocols for assessing MAO inhibition and cytotoxicity, complete with the underlying scientific rationale for each experimental step. Furthermore, we present visual workflows and signaling pathways to facilitate a deeper understanding of the proposed mechanisms of action. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore the therapeutic potential of this and similar compounds.

Introduction: The Naphthalene Moiety as a Privileged Scaffold in Drug Discovery

The naphthalene ring system is an extensively explored aromatic structure in medicinal chemistry, recognized for its presence in a wide array of bioactive compounds.[1] Its rigid, lipophilic nature allows for effective interaction with various biological targets. Naphthalene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidepressant effects.[1] This diverse bioactivity underscores the significance of the naphthalene scaffold as a "privileged structure" in drug design.

Naphthalen-2-ylmethanamine hydrochloride, featuring a primary amine linked to the naphthalene core via a methylene bridge, combines the key structural features of a naphthalene group with a flexible aminomethyl side chain. This particular arrangement suggests a high potential for interaction with enzymes and receptors within the central nervous system, particularly those involved in neurotransmitter metabolism.

Primary Hypothesis: Naphthalen-2-ylmethanamine Hydrochloride as a Monoamine Oxidase Inhibitor

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[2][3] They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[3] Inhibition of these enzymes can lead to an increase in the synaptic concentration of these neurotransmitters, a mechanism that is therapeutically exploited for the treatment of depression, anxiety, and neurodegenerative disorders like Parkinson's disease.[2][3][4][5]

The structural similarity of naphthalen-2-ylmethanamine to known MAO inhibitors, which often feature an aromatic ring system and an amino group, forms the basis of our primary hypothesis. The naphthalene moiety can engage in hydrophobic and π-π stacking interactions within the active site of MAO, while the protonated amine of the hydrochloride salt can form critical ionic bonds.

The Role of MAO-A and MAO-B in Disease

-

MAO-A: Primarily metabolizes serotonin and norepinephrine. Inhibitors of MAO-A are effective in treating depression and anxiety.[6]

-

MAO-B: Primarily metabolizes phenylethylamine and is involved in dopamine degradation. Selective MAO-B inhibitors are used in the management of Parkinson's and Alzheimer's diseases.[2][6]

A comprehensive biological evaluation of naphthalen-2-ylmethanamine hydrochloride should, therefore, begin with an assessment of its inhibitory activity against both MAO-A and MAO-B to determine its potency and selectivity.

Experimental Workflow for Characterizing Biological Activity

The following diagram outlines a logical workflow for the initial biological characterization of naphthalen-2-ylmethanamine hydrochloride.

Caption: A logical workflow for the biological characterization of naphthalen-2-ylmethanamine hydrochloride.

Detailed Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is designed to determine the inhibitory potential of naphthalen-2-ylmethanamine hydrochloride against both MAO-A and MAO-B enzymes in a 96-well plate format. The assay is based on the detection of hydrogen peroxide, a product of the MAO-catalyzed oxidation of a substrate, using a fluorometric method.[6]

Principle: MAO catalyzes the oxidative deamination of a monoamine substrate, producing an aldehyde, ammonia, and hydrogen peroxide. The hydrogen peroxide, in the presence of horseradish peroxidase (HRP), oxidizes a non-fluorescent probe (e.g., Amplex® Red) to a highly fluorescent product (resorufin), which can be quantified. A decrease in fluorescence in the presence of the test compound indicates inhibition of MAO activity.[6]

Caption: Principle of the fluorometric MAO inhibition assay.

Materials and Reagents:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4[6]

-

Substrates:

-

Fluorogenic Probe: Amplex® Red reagent

-

Developer Enzyme: Horseradish Peroxidase (HRP)

-

Positive Control Inhibitors:

-

Test Compound: Naphthalen-2-ylmethanamine hydrochloride dissolved in DMSO

-

Black, flat-bottom 96-well microplates

-

Microplate reader capable of fluorescence measurement (Excitation: 530-560 nm, Emission: 580-590 nm)[6]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare working solutions of MAO-A and MAO-B enzymes in MAO Assay Buffer.

-

Prepare a working solution of the substrate (e.g., p-Tyramine) in the assay buffer.

-

Prepare a detection cocktail containing Amplex® Red and HRP in the assay buffer. Protect from light.

-

Prepare a serial dilution of naphthalen-2-ylmethanamine hydrochloride and the positive controls in DMSO, then dilute further in the assay buffer.

-

-

Assay Procedure:

-

To each well of the 96-well plate, add 20 µL of the test compound or control solution.

-

Add 20 µL of the MAO-A or MAO-B enzyme solution to the respective wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 20 µL of the substrate solution to each well.

-

Immediately add 40 µL of the detection cocktail to each well.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve.

-

Self-Validating System: The inclusion of known selective inhibitors (clorgyline for MAO-A and selegiline for MAO-B) serves as a positive control, validating the assay's ability to detect isoform-specific inhibition. A vehicle control (DMSO) establishes the baseline enzyme activity.

Cytotoxicity Assessment

It is crucial to assess the cytotoxic potential of any new chemical entity to determine its therapeutic window. The MTT assay is a widely used colorimetric method to evaluate cell viability.[7]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Materials and Reagents:

-

Human hepatocellular carcinoma cell line (e.g., HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Naphthalen-2-ylmethanamine hydrochloride

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

Step-by-Step Protocol:

-

Cell Seeding:

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

-

Compound Treatment:

-

Prepare a serial dilution of naphthalen-2-ylmethanamine hydrochloride in DMEM.

-

Remove the old media from the wells and add 100 µL of the compound dilutions. Include a vehicle control (media with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the CC50 value (the concentration that causes 50% cytotoxicity).

-

Anticipated Results and Interpretation

MAO Inhibition Data Summary:

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| Naphthalen-2-ylmethanamine HCl | To be determined | To be determined | To be determined |

| Clorgyline (Control) | ~0.01 | >10 | >1000 |

| Selegiline (Control) | >10 | ~0.02 | <0.002 |

A low IC50 value indicates potent inhibition. The selectivity index will reveal whether the compound is a selective or non-selective inhibitor.

Cytotoxicity Data Summary:

| Compound | Cell Line | CC50 (µM) |

| Naphthalen-2-ylmethanamine HCl | HepG2 | To be determined |

| Doxorubicin (Control) | HepG2 | ~1 |

A high CC50 value is desirable, indicating low cytotoxicity. The therapeutic index can be estimated by comparing the IC50 for MAO inhibition with the CC50 value.

Further Mechanistic and Preclinical Studies

Should naphthalen-2-ylmethanamine hydrochloride demonstrate potent and selective MAO inhibition with low cytotoxicity, further studies would be warranted:

-

Reversibility Studies: To determine if the inhibition is reversible or irreversible, which has significant implications for dosing and potential side effects.

-

Kinetic Analysis (Lineweaver-Burk Plots): To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

-

Receptor Binding Profile: To assess off-target effects by screening against a panel of common CNS receptors.

-

In Vivo Efficacy: To evaluate the compound's therapeutic potential in animal models of relevant diseases (e.g., forced swim test for depression).

Conclusion

Naphthalen-2-ylmethanamine hydrochloride represents a promising chemical entity with a high probability of exhibiting biological activity, particularly as a monoamine oxidase inhibitor. The naphthalene core provides a robust scaffold for interaction with biological targets, and the aminomethyl side chain is a common feature in many CNS-active compounds. The experimental framework detailed in this guide provides a clear and scientifically rigorous path for the initial characterization of this compound. The provided protocols are designed to be self-validating and to yield data that is both reliable and interpretable. Successful execution of these studies will provide critical insights into the therapeutic potential of naphthalen-2-ylmethanamine hydrochloride and guide its future development.

References

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 4. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

Naphthalen-2-ylmethanamine Hydrochloride: A Versatile and Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthalene core is a foundational bicyclic aromatic hydrocarbon that has proven to be a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous marketed therapeutics.[1][2] This guide focuses on a key derivative, naphthalen-2-ylmethanamine hydrochloride, a versatile building block that provides chemists with a robust starting point for synthesizing diverse compound libraries. We will explore its fundamental physicochemical properties, outline key synthetic and derivatization strategies, and delve into its application in developing potent modulators for various biological targets, including G protein-coupled receptors (GPCRs) and enzymes. By synthesizing established literature and providing practical, field-proven insights, this document serves as a technical resource for drug discovery professionals seeking to leverage this valuable scaffold in their research and development programs.

The Naphthalene Moiety: A Cornerstone in Drug Design

The naphthalene ring system is a prominent feature in a wide array of pharmacologically active agents, demonstrating its utility across diverse therapeutic areas.[2] Its rigid, planar, and lipophilic nature allows it to engage in favorable π-π stacking and hydrophobic interactions within biological targets. This has led to its incorporation into numerous FDA-approved drugs, including the beta-blocker Propranolol , the anti-inflammatory agent Naproxen , and the antifungal drug Terbinafine .[2][3] The broad spectrum of biological activities associated with naphthalene derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and antiviral properties—underscores its importance as a core structural motif in drug discovery.[1][2]

Naphthalen-2-ylmethanamine hydrochloride emerges as a particularly valuable synthetic intermediate. It provides a naphthalene core functionalized with a primary aminomethyl group, a key reactive handle for introducing molecular diversity and tailoring compounds toward specific therapeutic targets.

Physicochemical and Structural Properties

The utility of a building block in medicinal chemistry begins with a thorough understanding of its fundamental properties. Naphthalen-2-ylmethanamine hydrochloride is the salt form of the parent amine, a common strategy employed to enhance aqueous solubility and improve the stability and handling of amine-containing compounds.

| Property | Value | Reference |

| Chemical Name | (Naphthalen-2-yl)methanamine hydrochloride | [4] |

| CAS Number | 2241-98-7 | [4] |

| Molecular Formula | C₁₁H₁₂ClN | [4] |

| Molecular Weight | 193.67 g/mol | [4] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 268-270 °C | [4] |

| Storage | Room Temperature, Sealed in Dry Conditions | [4] |

The structure consists of a naphthalene ring substituted at the 2-position with a methylene bridge linked to an ammonium group. This specific substitution pattern differentiates it from its 1-isomer, which can exhibit distinct biological and toxicological profiles.[5][6]

Synthesis and Derivatization Strategies

The primary amine of naphthalen-2-ylmethanamine serves as a versatile anchor point for a multitude of chemical transformations, making it an ideal starting material for library synthesis.

Synthesis of the Core Scaffold

The synthesis of naphthalen-2-ylmethanamine typically proceeds through established, high-yielding routes. One common industrial approach involves the chloromethylation of naphthalene, followed by nucleophilic substitution with an amine source. An alternative pathway involves the reduction of 2-cyanonaphthalene. The final step is treatment with hydrochloric acid to precipitate the stable hydrochloride salt.

Key Derivatization Reactions

The true power of this building block lies in the reactivity of its primary amine. This functional group allows for straightforward modifications to explore structure-activity relationships (SAR). Key reactions include:

-

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to generate secondary and tertiary amines. This is a cornerstone of the synthesis of antifungal agents like Naftifine.

-

N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides, providing opportunities for introducing new hydrogen bond donors and acceptors.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates to generate ureas and thioureas, which are common pharmacophores in enzyme inhibitors and receptor ligands.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides, a stable and often bioactive functional group.

The following diagram illustrates the central role of naphthalen-2-ylmethanamine hydrochloride in generating diverse chemical matter.

Applications in Medicinal Chemistry: Case Studies

The strategic application of this scaffold has led to the discovery of potent molecules in several therapeutic domains.

Antifungal Agents: Targeting Squalene Epoxidase

Naphthalen-2-ylmethanamine is a key structural component of the allylamine class of antifungal drugs, which includes marketed drugs like Terbinafine and Naftifine .[3][7] In these molecules, the naphthalenemethylamine core is N-alkylated. The mechanism of action for this class is the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. The naphthalene moiety provides the necessary lipophilicity to anchor the molecule within the enzyme's active site, while the rest of the structure is optimized for potency and selectivity.

G Protein-Coupled Receptor (GPCR) Ligands

GPCRs represent the largest family of druggable targets, and the naphthalene ring is a common motif in GPCR ligands.[8] Its rigid, bicyclic structure can act as a bioisosteric replacement for other aromatic systems like indole or quinoline, while its defined shape can impart selectivity for specific receptor subtypes. The aminomethyl linker allows for the attachment of various pharmacophoric elements that can interact with key residues in the orthosteric or allosteric binding pockets of a GPCR.[9][10] Upon agonist binding, GPCRs activate intracellular signaling cascades, often mediated by G proteins and the production of second messengers like cyclic AMP (cAMP) or the release of intracellular calcium.[8][11]

Enzyme Inhibitors: Peptidylarginine Deiminases (PADs)

Recent research has highlighted the utility of the naphthalene scaffold in designing potent inhibitors of Peptidylarginine Deiminases (PADs), enzymes implicated in autoimmune diseases and cancer.[12] A systematic SAR study revealed that naphthalene-based compounds exhibited significantly more potent inhibitory activity against PAD4 compared to scaffolds like biphenyl or benzene.[12] The superior planarity and rigidity of the naphthalene ring allow for a more precise fit within the enzyme's active site, leading to enhanced binding affinity.[12] Specifically, hydroxyl-substituted naphthalene derivatives were identified as exceptionally potent, forming a critical hydrogen bond with a previously unrecognized binding site residue (Glu575), demonstrating how this scaffold can be used to probe and exploit enzyme topography.[12]

Table of Biological Activities for Representative Naphthalene Derivatives

| Compound Class | Target | Example Activity | Key Structural Feature | Reference |

| Allylamines | Squalene Epoxidase | Antifungal | N-alkylated naphthalenemethylamine | [7] |

| Combretastatin Analogues | Tubulin Polymerization | Cytotoxic (Anticancer) | 2-Naphthyl moiety as B-ring surrogate | [13] |

| Benzylamine Derivatives | PAD4 | IC₅₀ = 0.240 µM | Hydroxy-naphthalene scaffold | [12] |

| Aminoalkyl-naphthols | Bacterial MDR Strains | MIC = 10 µg/mL (vs. P. aeruginosa) | 1-Piperidinylmethyl-2-naphthol | [14] |

| Naphthylmethylamines | Neutrophil Activation | Anti-inflammatory | N,N-bis(2-hydroxy-1-naphthylmethyl)amine | [15] |

Experimental Protocols

To translate the concepts discussed into practice, this section provides representative, self-validating protocols for synthesis and biological evaluation.

Protocol: Synthesis of a Representative Secondary Amine Derivative

This protocol describes the reductive amination of naphthalen-2-ylmethanamine hydrochloride with a model aldehyde (e.g., 4-methoxybenzaldehyde) to yield a secondary amine, a common step in building a chemical library.

Objective: To synthesize N-((4-methoxyphenyl)methyl)naphthalen-2-ylmethanamine.

Materials:

-

Naphthalen-2-ylmethanamine hydrochloride

-

4-Methoxybenzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Reactant Setup: To a round-bottom flask, add naphthalen-2-ylmethanamine hydrochloride (1.0 eq) and suspend it in anhydrous DCM (approx. 0.1 M concentration).

-

Base Addition: Add triethylamine (1.1 eq) to the suspension to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes at room temperature. Causality: The free amine is the active nucleophile required for the reaction; the HCl salt is unreactive.

-

Imine Formation: Add 4-methoxybenzaldehyde (1.05 eq) to the mixture. Stir at room temperature for 1 hour to allow for the formation of the intermediate imine. The reaction can be monitored by TLC.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a mild reducing agent selective for imines in the presence of aldehydes, preventing reduction of the starting aldehyde.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours or until completion as indicated by TLC analysis (disappearance of the starting amine).

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. Trustworthiness: This washing sequence removes water-soluble reagents and salts, ensuring the purity of the final product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification & Validation: Purify the crude residue by column chromatography on silica gel. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol: High-Throughput GPCR Functional Assay (cAMP Measurement)

This protocol outlines a typical workflow for screening naphthalene-derived compounds for agonist activity at a Gs-coupled GPCR using a homogeneous time-resolved fluorescence (HTRF) assay.

Challenges and Future Perspectives

While naphthalen-2-ylmethanamine hydrochloride is a powerful tool, researchers must consider potential liabilities. The naphthalene ring can be susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially forming reactive epoxide intermediates.[2] Therefore, during lead optimization, it is crucial to assess the metabolic stability of new derivatives and, if necessary, introduce modifications to block potential sites of metabolism.

The future for this scaffold remains bright. Its rigid and well-defined structure makes it an excellent candidate for incorporation into more complex drug modalities, such as:

-

Targeted Covalent Inhibitors: Where the amine can be used as a handle to attach a reactive warhead.

-

Proteolysis-Targeting Chimeras (PROTACs): Serving as the warhead to bind the protein of interest.

-

Fragment-Based Drug Discovery (FBDD): Used as a starting fragment for growing into a larger, more potent ligand.

Conclusion

Naphthalen-2-ylmethanamine hydrochloride is more than just a chemical intermediate; it is a validated and versatile building block that has earned its place in the medicinal chemist's toolbox. Its straightforward synthesis, reactive functional handle, and the privileged nature of its naphthalene core provide a reliable foundation for the discovery of novel therapeutics. From established antifungal agents to next-generation enzyme inhibitors and GPCR modulators, this scaffold continues to demonstrate its value, promising to be a source of new and impactful medicines for years to come.

References

- Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences.

- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. PubMed.

- N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4. ChemicalBook.

- Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them.

- Naphthalene combretastatin analogues: synthesis, cytotoxicity and antitubulin activity. [No Source Found].

- Designing a safer building block for drug discovery by harnessing visible light. University of Michigan News.

- Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. NIH.

- 1-(2-Naphthyl)methanamine | C11H11N | CID 137282. PubChem.

- N-Hydroxy-2-(naphthalen-1-yl)acetimidamide. Benchchem.

- Biological Study of Naphthalene Derivatives with Antiinflammatory Activities.

- Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. [No Source Found].

- Short Communic

- Naphthalen-2-ylmethanamine | 2018-90-8. TCI EUROPE N.V..

- G protein-coupled receptors (GPCRs): advances in structures, mechanisms and drug discovery. PubMed Central.

- Functionalized Naphthalenes For Diverse Applications | Building Blocks. Life Chemicals.

- Structure-toxicity relationships of selected naphthalene derivatives II. Principal components analysis. PubMed.

- How ligands illuminate GPCR molecular pharmacology. PMC - NIH.

- Genome-wide pan-GPCR cell libraries accelerate drug discovery. PMC - PubMed Central.

- Tools for GPCR drug discovery. PMC - NIH.

- 2-NAPHTHALENEMETHYLAMINE HYDROCHLORIDE Two Chongqing Chemdad Co.. [No Source Found].

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. 2-NAPHTHALENEMETHYLAMINE HYDROCHLORIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. benchchem.com [benchchem.com]

- 6. Structure-toxicity relationships of selected naphthalene derivatives II. Principal components analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]

- 8. Genome-wide pan-GPCR cell libraries accelerate drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. G protein-coupled receptors (GPCRs): advances in structures, mechanisms and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]